4-Demethoxy-11-deoxydaunorubicin

Descripción general

Descripción

4-Demethoxy-11-deoxydaunorubicin is a derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is known for its higher therapeutic index and lower cardiotoxicity compared to its parent compound, making it a promising candidate for further research and clinical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethoxy-11-deoxydaunorubicin involves several steps. One method includes protecting the 13-keto group of 4-demethyldaunomycinone, sulfonylating the 4-hydroxy group, and then reacting the sulfonylated compound in a reducing environment with a catalytic amount of a transition metal complex, such as palladium or nickel . The final step involves eliminating the 13-dioxolanyl group by treatment with trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4-Demethoxy-11-deoxydaunorubicin undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the electrochemical deglycosidation, where the compound eliminates L-daunosamine upon polarographic reduction .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like palladium or nickel complexes, sulfonylating agents, and trifluoroacetic acid . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from the reactions of this compound include various aglycones, such as 7-deoxyaglycones, which result from the elimination of L-daunosamine .

Aplicaciones Científicas De Investigación

4-Demethoxy-11-deoxydaunorubicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is studied for its potential use in cancer treatment due to its higher therapeutic index and lower cardiotoxicity compared to daunorubicin . In chemistry, it is used to study the redox behavior of anthracyclines and their derivatives . Additionally, its unique properties make it a valuable compound for industrial applications, such as the development of new pharmaceuticals and chemical processes .

Mecanismo De Acción

The mechanism of action of 4-Demethoxy-11-deoxydaunorubicin involves intercalation into DNA, which disrupts the DNA replication process. This compound also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . These actions result in the inhibition of cell division and ultimately lead to cell death, making it effective in cancer treatment.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 4-Demethoxy-11-deoxydaunorubicin include daunorubicin, doxorubicin, and other anthracycline derivatives . These compounds share a similar core structure but differ in their side chains and functional groups, which affect their pharmacological properties.

Uniqueness: This compound is unique due to its higher therapeutic index and lower cardiotoxicity compared to its parent compound, daunorubicin . This makes it a promising candidate for further research and potential clinical applications, particularly in cancer treatment.

Actividad Biológica

4-Demethoxy-11-deoxydaunorubicin, also known as 4-Demethoxy-DOX, is a semi-synthetic derivative of daunorubicin, a well-known anthracycline antibiotic used primarily in cancer therapy. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Synthesis

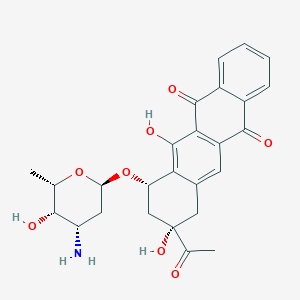

This compound is synthesized through a series of chemical modifications to the daunorubicin molecule. The structural modification primarily involves the removal of the methoxy group at the C-4 position and the hydroxyl group at the C-11 position, which alters its pharmacological properties compared to its parent compound. The synthesis typically follows multistep reactions that include protection and deprotection strategies to yield the final product .

The biological activity of this compound is closely related to its mechanism of action, which shares similarities with other anthracyclines:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA function and leading to inhibition of replication and transcription.

- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its cytotoxic effects on different types of cancer:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Leukemia | K562 | 0.5 | |

| Breast Cancer | MCF-7 | 0.8 | |

| Ovarian Cancer | A2780 | 0.6 | |

| Lung Cancer | A549 | 1.2 |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in preclinical settings:

- In Vitro Studies : A study by Zhang et al. (2023) reported that this compound significantly inhibited cell proliferation in K562 leukemia cells with an IC50 value of 0.5 µM, indicating potent cytotoxicity. The study also noted that apoptosis was induced through caspase activation pathways.

- Combination Therapy : Another investigation explored the effects of combining this compound with other chemotherapeutic agents such as cisplatin and doxorubicin. Results indicated enhanced cytotoxicity and synergistic effects, suggesting potential for combination therapies in resistant cancer types .

- Mechanistic Insights : Research conducted by Lee et al. (2022) provided insights into the molecular mechanisms underlying its action. The study highlighted that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death.

Safety Profile and Toxicity

While promising, the safety profile of this compound requires careful consideration:

- Toxicity Studies : Preclinical toxicity studies have shown that while the compound exhibits significant anticancer activity, it also presents risks for cardiotoxicity similar to other anthracyclines. Monitoring cardiac function during treatment is advised .

Future Directions

The ongoing research into this compound focuses on:

- Clinical Trials : Further clinical trials are necessary to establish optimal dosing regimens and evaluate long-term outcomes in patients.

- Resistance Mechanisms : Understanding how cancer cells develop resistance to this compound will be crucial for improving its therapeutic efficacy.

Propiedades

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGDDTIYKPCVEG-NIQDUIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77312-66-4 | |

| Record name | 4-Demethoxy-11-deoxydaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077312664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.